2-Acetylbenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

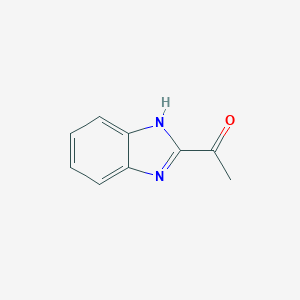

Structure

3D Structure

Properties

CAS No. |

18773-95-0 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-(benzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |

InChI Key |

SZGFVDMKVRMJKE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 |

Canonical SMILES |

CC(=O)N1C=NC2=CC=CC=C21 |

Other CAS No. |

939-70-8 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Acetylbenzimidazole from o-phenylenediamine and lactic acid

An In-Depth Technical Guide to the Synthesis of 2-Acetylbenzimidazole from o-Phenylenediamine and Lactic Acid

Introduction: The Strategic Importance of this compound

This compound is a pivotal heterocyclic ketone that serves as a high-value synthon in medicinal and agricultural chemistry. Its benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold found in numerous pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The primary industrial application of this compound is as a key intermediate in the production of Thiabendazole, a broad-spectrum anthelmintic and fungicide.[4] This guide provides a comprehensive, technically-grounded overview of its synthesis from readily available starting materials, o-phenylenediamine and lactic acid, designed for researchers and process development scientists. The synthesis is a robust two-step process involving a classical condensation followed by a selective oxidation, each step presenting unique mechanistic features and experimental considerations.

Overall Synthetic Strategy

The transformation of o-phenylenediamine and lactic acid into this compound is not a direct conversion but a sequential two-step process. This approach is necessary because a direct reaction is not feasible and alternative starting materials like pyruvic acid lead to undesired side products.[5][6]

-

Step 1: Phillips-Ladenburg Condensation. o-Phenylenediamine is condensed with lactic acid under acidic conditions to form the stable intermediate, 2-(α-hydroxyethyl)benzimidazole.[7][8]

-

Step 2: Selective Oxidation. The secondary alcohol of the intermediate is then oxidized to the corresponding ketone, yielding the final product, this compound.[1][5]

Caption: High-level workflow for the two-step synthesis of this compound.

Part 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole via Phillips-Ladenburg Condensation

The initial step of the synthesis is the formation of the benzimidazole ring system, a classic reaction known as the Phillips-Ladenburg benzimidazole synthesis.[9][10] This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, providing a reliable route to 2-substituted benzimidazoles.[11]

Mechanism and Rationale

The reaction proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by lactic acid, catalyzed by the acidic medium. This forms an N-acylated intermediate. The second, unreacted amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This is followed by a cyclodehydration step, where two molecules of water are eliminated to form the aromatic imidazole ring.

Caption: Mechanistic pathway of the Phillips-Ladenburg condensation.

Causality Behind Experimental Choices:

-

o-Phenylenediamine: Serves as the foundational building block, providing the benzene ring and the two nitrogen atoms required for the imidazole moiety.

-

Lactic Acid: Functions as the carboxylic acid partner, incorporating the α-hydroxyethyl group at the 2-position of the resulting benzimidazole.

-

4N Hydrochloric Acid: Acts as the catalyst. It protonates the carbonyl oxygen of lactic acid, increasing its electrophilicity for the initial acylation step. It also facilitates the subsequent dehydration steps required for aromatization.[11] The use of dilute mineral acid allows the reaction to proceed at lower temperatures than uncatalyzed thermal condensation.[11]

Detailed Experimental Protocol: Step 1

This protocol is synthesized from established literature procedures.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mole equivalent) and lactic acid (1.2 mole equivalents).

-

Acid Addition: Slowly add 4N hydrochloric acid to the mixture with stirring. The volume should be sufficient to create a stirrable slurry.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., concentrated ammonia solution or sodium hydroxide solution) until it reaches a pH of ~7-8. This step is crucial for precipitating the product.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude 2-(α-hydroxyethyl)benzimidazole can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure product. A reported yield for this step is approximately 77%.[7]

Part 2: Oxidation to this compound

The second and final step is the selective oxidation of the secondary alcohol in 2-(α-hydroxyethyl)benzimidazole to a ketone. The choice of oxidizing agent is critical for the success of this transformation, as over-oxidation or reaction with the benzimidazole ring can occur.

Oxidizing Agent Selection: A Comparative Analysis

Field-proven studies have shown that not all common oxidizing agents are effective for this specific substrate. The benzimidazole nucleus can be sensitive, and the desired transformation requires a reagent that is potent enough to oxidize the secondary alcohol without cleaving the side chain or degrading the ring.

| Oxidizing Agent | Reagent(s) | Reported Efficacy | Reference(s) |

| Potassium Dichromate | K₂Cr₂O₇ in dilute H₂SO₄ | Effective, High Yield (~72%) | [1][7] |

| Chromic Acid | CrO₃ | Effective | [1][5] |

| Ceric Ammonium Nitrate | CAN | Effective | [1] |

| Hydrogen Peroxide | H₂O₂ / Acetic Acid | Effective | [1] |

| Hydrogen Peroxide | H₂O₂ | Unsuccessful | [5][6] |

| Selenium Dioxide | SeO₂ | Unsuccessful | [5][6] |

| Potassium Permanganate | KMnO₄ in acetone | Unsuccessful | [5][6][7] |

Rationale for Potassium Dichromate: Potassium dichromate in an acidic medium (dilute sulfuric acid) is the most frequently cited and successful method.[1][7][8] It provides a good balance of reactivity and selectivity, leading to a high yield of this compound.[1] The unsuccessful attempts with reagents like KMnO₄ suggest that they may be too harsh, potentially leading to side-chain cleavage and formation of benzimidazole-2-carboxylic acid as a byproduct.[5][7]

Detailed Experimental Protocol: Step 2

This protocol is based on the successful oxidation using potassium dichromate.[1][7][8]

-

Dissolution: Dissolve the purified 2-(α-hydroxyethyl)benzimidazole (1 mole equivalent) from Step 1 in dilute sulfuric acid in a beaker or flask, ensuring the container is large enough to accommodate the subsequent addition.

-

Oxidant Preparation: In a separate beaker, prepare a solution of potassium dichromate (K₂Cr₂O₇, ~0.7 mole equivalents) in water.

-

Controlled Addition: Cool the solution of the benzimidazole intermediate in an ice bath. Slowly add the potassium dichromate solution dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Crucial Neutralization Step: Cool the mixture again in an ice bath and carefully neutralize it by adding concentrated ammonia solution. This step is critical for precipitating the product and has been highlighted as essential for achieving a high yield.[1]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the product with cold water. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Step-by-step workflow for the oxidation of the intermediate.

Characterization

To ensure the identity and purity of the final product, a full characterization using standard analytical techniques is required.

-

Infrared (IR) Spectroscopy: Expect a strong absorption band for the carbonyl (C=O) group around 1680-1700 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for a characteristic singlet for the acetyl (-CH₃) protons around δ 2.5-2.7 ppm. The aromatic protons on the benzimidazole ring will appear in the δ 7.2-7.8 ppm region.

-

¹³C NMR Spectroscopy: The carbonyl carbon should appear downfield, typically around δ 190-200 ppm.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈N₂O (160.17 g/mol ).[4]

Applications in Drug Development

This compound is more than a synthetic target; it is a versatile precursor for a wide range of biologically active molecules.[1] The reactive carbonyl group and the N-H of the imidazole ring are functional handles that allow for further chemical modifications, such as Claisen-Schmidt condensations to form chalcones, which are precursors to pyrazolines, isoxazoles, and other heterocyclic systems of pharmacological interest.[1] Its established role in building novel drug candidates makes this synthetic route highly relevant for professionals in drug discovery and development.[4]

References

-

ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Studies on preparation of this compound. (n.d.). ResearchGate. Retrieved from [Link]

-

The Chemistry of this compound: Properties and Synthesis. (n.d.). Jubilant Pharmova. Retrieved from [Link]

-

Studies on preparation of this compound. (2010). Der Pharma Chemica. Retrieved from [Link]

-

This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]

-

Studies on synthesis of this compound and related benzimidazole derivatives. (1999). Zenodo. Retrieved from [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved from [Link]

-

Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved from [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Crimson Publishers. Retrieved from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. longdom.org [longdom.org]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 11. adichemistry.com [adichemistry.com]

An In-Depth Technical Guide to 2-Acetylbenzimidazole: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbenzimidazole, a seemingly unassuming heterocyclic ketone, stands as a cornerstone synthon in the edifice of modern medicinal chemistry. Its strategic importance lies not in its own inherent biological activity, but in the remarkable versatility of its chemical structure, which serves as a launchpad for the synthesis of a vast array of pharmacologically significant molecules. This technical guide provides a comprehensive exploration of the chemical properties, structural intricacies, and synthetic applications of this compound. We will delve into its synthesis, spectroscopic characterization, and pivotal role in the construction of diverse heterocyclic systems, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Core Chemical and Physical Properties

This compound, with the systematic name 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one, is a stable, crystalline solid at room temperature.[1] A thorough understanding of its fundamental properties is paramount for its effective utilization in synthesis and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 189-191 °C (industrial product); 113-114 °C and 180-181 °C are also reported, suggesting potential polymorphism or impurities. | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][2] |

| pKa | 2.71 ± 0.10 (Predicted) | [3] |

| Storage | Store in a cool, well-ventilated place. | [1] |

Expert Insight: The discrepancy in reported melting points is noteworthy. Researchers should consider the purity of their material and potentially perform their own characterization. The lower melting points could indicate the presence of impurities or a different crystalline form. For synthetic applications, ensuring the starting material's purity is critical to avoid side reactions and ensure reproducibility.

Molecular Structure and Spectroscopic Characterization

The structure of this compound features a planar benzimidazole ring system fused to an acetyl group at the 2-position. This arrangement of atoms gives rise to its unique reactivity and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. While detailed peak assignments can vary slightly with the solvent used, the general features are as follows:

| ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in DMSO-d₆) |

| A sharp singlet for the methyl protons (-CH₃) around δ 2.3 ppm. | The carbonyl carbon (C=O) signal appears downfield, typically around δ 194-204 ppm. |

| Aromatic protons of the benzimidazole ring appear in the range of δ 7.1-7.6 ppm. | The C2 carbon of the benzimidazole ring is also significantly downfield. |

| A broad singlet for the N-H proton, which is exchangeable with D₂O, typically observed downfield. | Aromatic carbons of the benzimidazole ring resonate in the δ 110-150 ppm region. |

| The methyl carbon (-CH₃) signal is observed upfield. |

Authoritative Grounding: The benzimidazole core exhibits rapid tautomerism in solution, which can sometimes lead to averaged signals for the symmetric carbons and protons of the benzene ring.[4] However, the substitution at the 2-position in this compound often results in a more defined set of signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching of the imidazole ring |

| ~3100-3000 | Aromatic C-H stretching |

| ~1694 | Strong C=O stretching of the ketone |

| ~1623 | C=N stretching of the imidazole ring |

| ~1590-1450 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 160. The fragmentation pattern is consistent with the loss of the acetyl group and other characteristic cleavages of the benzimidazole ring.

Synthesis of this compound: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of 2-(α-hydroxyethyl)benzimidazole.[1][2][5] This precursor is readily prepared from the condensation of o-phenylenediamine and lactic acid.[5]

Logical Framework for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation of 2-(α-hydroxyethyl)benzimidazole

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Materials:

-

2-(α-hydroxyethyl)benzimidazole

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄), dilute

-

Ammonia solution (NH₃), aqueous

-

Ethyl acetate (for recrystallization)

-

Deionized water

Procedure:

-

Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(α-hydroxyethyl)benzimidazole in dilute sulfuric acid.

-

Addition of Oxidizing Agent: Slowly add a solution of potassium dichromate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system). The disappearance of the starting material spot indicates the completion of the reaction.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with an aqueous ammonia solution. This step is crucial, as the product will precipitate upon neutralization.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure this compound as a crystalline solid.

-

Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Role of this compound in Drug Development: A Versatile Synthon

The true value of this compound in drug development lies in its reactivity, which allows for the construction of a diverse range of heterocyclic scaffolds.[6] The acetyl group and the N-H of the imidazole ring are the primary sites for chemical modification.

Claisen-Schmidt Condensation to Form Chalcones

A cornerstone reaction of this compound is the Claisen-Schmidt condensation with various aromatic aldehydes to yield benzimidazole-containing chalcones (α,β-unsaturated ketones).[7] These chalcones are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7]

Experimental Protocol: Synthesis of a Benzimidazole Chalcone

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reactant Mixture: In a flask, dissolve this compound and the aromatic aldehyde in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Reaction: Continue stirring at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. Recrystallize from a suitable solvent to obtain the pure chalcone.

Synthesis of Pyrazolines from Chalcones

The chalcones derived from this compound are excellent precursors for the synthesis of five-membered heterocyclic rings like pyrazolines. This is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.[6] Pyrazoline-containing benzimidazoles have shown promising antitubercular and other antimicrobial activities.[6]

Logical Pathway to Pyrazolines

Caption: Synthetic route to pyrazoline derivatives.

Conclusion: A Privileged Scaffold in Medicinal Chemistry

This compound has firmly established itself as a privileged scaffold in the field of drug design and discovery.[8][9] Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The ability to readily synthesize chalcones, pyrazolines, and a multitude of other heterocyclic systems underscores its importance as a key building block for novel therapeutic agents.[6] For researchers in drug development, a deep understanding of the chemistry of this compound is not just beneficial but essential for the rational design and synthesis of the next generation of medicines.

References

- The Chemistry of this compound: Properties and Synthesis. (n.d.). Google Cloud.

- This compound | 18773-95-0. (2024, December 3). ChemicalBook.

- This compound | CAS#:18773-95-0. (2025, August 23). Chemsrc.

- This compound | 939-70-8. (n.d.). Sigma-Aldrich.

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020, December 12). Biointerface Research in Applied Chemistry.

- Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 140-144.

- This compound CAS#: 18773-95-0. (n.d.). ChemicalBook.

- ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (n.d.). ResearchGate.

- Studies on preparation of this compound. (2025, August 9). ResearchGate.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, February 2). PubMed.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2021, January 6). ResearchGate.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, January 19). Bentham Science.

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2021, January 6). ResearchGate.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). PubMed Central.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. researchgate.net [researchgate.net]

- 5. Studies on synthesis of this compound and related benzimidazole derivatives [zenodo.org]

- 6. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

2-Acetylbenzimidazole: A Versatile Synthon for the Construction of Biologically Relevant Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Acetylbenzimidazole, a readily accessible derivative of the privileged benzimidazole nucleus, has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique structural features, namely the reactive acetyl group and the modifiable benzimidazole core, provide multiple avenues for the construction of a diverse array of heterocyclic compounds. This technical guide offers a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the synthesis of five, six, and seven-membered heterocyclic systems. We will delve into the key reaction pathways, provide detailed, field-proven experimental protocols, and discuss the underlying mechanistic principles. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic molecules with potential applications in medicinal chemistry and materials science.

The Synthon: Synthesis and Properties of this compound

This compound (1) is a stable, crystalline solid that serves as the cornerstone for the synthetic routes discussed herein. Its preparation is typically achieved through a two-step sequence starting from the readily available o-phenylenediamine.

Synthesis of this compound (1)

The most common and efficient synthesis involves the condensation of o-phenylenediamine with lactic acid to form 2-(α-hydroxyethyl)benzimidazole, followed by oxidation to the desired ketone.[1][2]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Acetylbenzimidazole

This guide provides a comprehensive technical analysis of the molecular structure and geometry of 2-acetylbenzimidazole, a key heterocyclic ketone of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document synthesizes theoretical calculations with established chemical principles to offer a detailed understanding of this important molecule.

Introduction: The Significance of this compound

This compound (C₉H₈N₂O) is a versatile intermediate compound widely utilized in the synthesis of a variety of biologically active molecules.[1][2] The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to mimic natural purine bases and interact with various biological targets. The addition of the acetyl group at the 2-position provides a reactive handle for further chemical modifications, making this compound a valuable synthon for creating complex heterocyclic systems with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1]

A thorough understanding of the three-dimensional structure of this compound is paramount for rational drug design. The precise arrangement of its atoms, including bond lengths, bond angles, and overall conformation, dictates how it interacts with biological macromolecules. This structural knowledge enables scientists to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

While extensive research has been conducted on the synthesis and applications of this compound derivatives, a publicly available, experimentally determined crystal structure of the parent molecule itself is not readily accessible. A 2010 publication by Ai, Shen, and Ng on 2-benzoyl-1H-benzimidazole references a 2006 paper by Yang et al. for the crystal structure of this compound, describing it as an essentially planar molecule forming N–H···O hydrogen-bonded dimers in the solid state. However, the primary crystallographic data from this source is not available in open crystallographic databases.

To bridge this gap and provide a robust structural foundation for researchers, this guide presents a detailed analysis of the molecular geometry of this compound based on high-level computational chemistry, specifically Density Functional Theory (DFT). DFT has been repeatedly shown to be a reliable method for predicting the geometric parameters of benzimidazole derivatives, with calculated values showing excellent agreement with experimental X-ray diffraction data.

Methodology: Elucidating the Structure

Synthesis of this compound

The synthesis of this compound is well-established in the chemical literature. A common and effective method involves a two-step process starting from o-phenylenediamine.

Workflow for the Synthesis of this compound:

Caption: A two-step synthetic workflow for this compound.

Step-by-Step Protocol:

-

Condensation: o-Phenylenediamine is condensed with lactic acid under Phillips conditions (typically refluxing in 4N hydrochloric acid) to yield 2-(α-hydroxyethyl)benzimidazole.[3]

-

Oxidation: The resulting 2-(α-hydroxyethyl)benzimidazole is then oxidized to this compound. Various oxidizing agents can be employed, with potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid being a common and effective choice.[1]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield light yellow, needle-like crystals.

Computational Methodology for Structural Analysis

In the absence of publicly available single-crystal X-ray diffraction data, the molecular geometry of this compound was determined using Density Functional Theory (DFT) calculations.

Computational Workflow:

Caption: Workflow for the DFT-based geometry optimization of this compound.

Protocol Details:

-

Initial Structure Generation: An initial 3D structure of this compound was generated using standard molecular modeling software.

-

Geometry Optimization: The geometry was fully optimized without any symmetry constraints using the Gaussian 09 software package. The B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

-

Frequency Analysis: A frequency calculation was performed on the optimized structure at the same level of theory to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Data Extraction: Key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles, were extracted from the optimized structure for detailed analysis.

Results and Discussion: The Molecular Architecture

The DFT-optimized geometry of this compound reveals a largely planar and rigid structure, a key feature influencing its interaction with other molecules.

Predicted Molecular Geometry

The optimized structure confirms that the benzimidazole ring system is planar, as expected for fused aromatic rings. The acetyl group attached at the 2-position exhibits a strong preference for a conformation where it is coplanar with the benzimidazole ring. This planarity is a consequence of the delocalized π-electron system that extends across the benzimidazole core and the carbonyl group of the acetyl moiety.

Key Geometric Parameters (DFT Calculated)

The following tables summarize the key bond lengths and angles of the optimized this compound structure. These values provide a quantitative description of the molecular geometry.

Table 1: Selected Bond Lengths

| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |

| Benzimidazole Ring | C1 | C2 | 1.405 |

| C2 | C3 | 1.385 | |

| C3 | C4 | 1.403 | |

| C4 | C5 | 1.398 | |

| C5 | C6 | 1.399 | |

| C6 | C1 | 1.397 | |

| C1 | N1 | 1.389 | |

| C6 | N2 | 1.391 | |

| N1 | C7 | 1.325 | |

| N2 | C7 | 1.380 | |

| Acetyl Group | C7 | C8 | 1.485 |

| C8 | O1 | 1.230 | |

| C8 | C9 | 1.515 |

Table 2: Selected Bond Angles

| Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

| Benzimidazole Ring | N1 | C7 | N2 | 110.5 |

| C1 | N1 | C7 | 108.2 | |

| C6 | N2 | C7 | 108.3 | |

| C2 | C1 | N1 | 131.2 | |

| C5 | C6 | N2 | 130.9 | |

| Acetyl Group | N1 | C7 | C8 | 124.8 |

| N2 | C7 | C8 | 124.7 | |

| C7 | C8 | O1 | 121.5 | |

| C7 | C8 | C9 | 118.0 | |

| O1 | C8 | C9 | 120.5 |

The calculated bond lengths within the benzene and imidazole rings are characteristic of aromatic systems, showing values intermediate between single and double bonds. The C7-C8 bond, connecting the acetyl group to the benzimidazole ring, is shorter than a typical C-C single bond, indicating some degree of π-conjugation. The C=O bond length of the acetyl group is typical for a conjugated ketone.

Conformational Analysis and Tautomerism

The planarity of the molecule is a dominant feature. The key dihedral angle, N1-C7-C8-O1, is predicted to be approximately 180°, indicating that the carbonyl group is oriented away from the N-H proton of the imidazole ring and is coplanar with the ring system. This conformation maximizes electronic conjugation and minimizes steric hindrance.

Benzimidazole derivatives can exist in different tautomeric forms. For this compound, the predominant tautomer is the one with the proton on one of the imidazole nitrogen atoms. The computational results strongly support this as the most stable form.

Intermolecular Interactions: The Hydrogen-Bonded Dimer

As suggested by the literature on the experimental crystal structure, a key feature of the solid-state packing of this compound is the formation of centrosymmetric dimers through intermolecular hydrogen bonds.

Logical Diagram of Dimer Formation:

Caption: Intermolecular hydrogen bonding in the this compound dimer.

This dimerization occurs via a strong N-H···O hydrogen bond between the imidazole N-H of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction is a critical factor in the crystal packing and influences the physicochemical properties of the solid material, such as its melting point and solubility.

Conclusion and Future Perspectives

This guide provides a detailed structural analysis of this compound, a molecule of considerable importance in drug discovery. In the absence of publicly accessible experimental crystallographic data, a robust molecular geometry has been established through DFT calculations. The key structural features—planarity, a specific conformation of the acetyl group, and the propensity to form hydrogen-bonded dimers—are crucial for understanding its chemical reactivity and its interactions with biological targets.

This theoretical model serves as a valuable resource for medicinal chemists and drug development professionals. It provides the foundational knowledge required for in silico studies, such as molecular docking and pharmacophore modeling, which are essential for the rational design of new benzimidazole-based therapeutic agents. The future acquisition and publication of a single-crystal X-ray structure would be invaluable for validating and refining this computational model, providing an even more precise blueprint for future drug design endeavors.

References

-

Ai, L., Shen, X.-M., & Ng, S. W. (2010). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3164. [Link]

-

Kaur, H., & Kumar, S. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. [Link]

-

Ramaiah, K., Dubey, P. K., Ramanatham, J., Grossert, J. S., & Hooper, D. L. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Indian Journal of Chemistry - Section B, 38B(3), 297-302. [Link]

Sources

Quantum chemical studies and theoretical analysis of 2-Acetylbenzimidazole

An In-Depth Technical Guide to the Quantum Chemical Studies and Theoretical Analysis of 2-Acetylbenzimidazole

This guide provides a comprehensive theoretical exploration of this compound, a pivotal molecular scaffold in medicinal chemistry. By leveraging quantum chemical computations, we aim to dissect its structural, electronic, and spectroscopic properties. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights that can accelerate the rational design of novel therapeutics derived from the benzimidazole core.

Introduction: The Significance of this compound

The benzimidazole ring, a fusion of benzene and imidazole, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact readily with the biopolymers of living systems.[4] Within this important class of compounds, this compound (C₉H₈N₂O) emerges as a particularly valuable synthon.[1][5] Its reactive acetyl group and benzimidazole core provide multiple sites for chemical modification, enabling the synthesis of a wide array of derivative compounds with tailored biological functions.[1][6]

To move beyond trial-and-error synthesis, a profound understanding of a molecule's intrinsic properties is essential. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens to examine molecular geometry, electronic charge distribution, and reactivity at an atomic level.[7][8][9] By calculating and visualizing properties such as frontier molecular orbitals and electrostatic potential, we can predict how a molecule will behave in a chemical reaction or interact with a biological target, thereby guiding more efficient and targeted drug design.[10] This guide elucidates the application of these theoretical methods to this compound, providing a detailed roadmap of its chemical landscape.

Synthesis and Experimental Validation

While numerous synthetic routes exist, a common and effective method for preparing this compound is through the oxidation of 2-(α-hydroxyethyl)benzimidazole.[5][11] This precursor is typically synthesized by condensing o-phenylenediamine with lactic acid.[6][12] The subsequent oxidation step, often using an agent like potassium dichromate (K₂Cr₂O₇) in an acidic medium, converts the secondary alcohol to the target ketone, yielding this compound.[5][6]

The successful synthesis and purity of the compound are experimentally validated using standard spectroscopic techniques. These methods provide the empirical data that serves as a crucial benchmark for our theoretical calculations.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifies the characteristic vibrational frequencies of functional groups.[13][14]

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: Characterizes the electronic transitions within the molecule.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Elucidates the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular structure.[14][15]

Theoretical and Computational Methodology

The insights presented in this guide are derived from a systematic quantum chemical analysis. The causality behind this workflow is to first establish a reliable virtual model of the molecule (geometry optimization) and then use this model to predict its chemical and physical properties.

Experimental Protocol: Quantum Chemical Calculation Workflow

-

Molecular Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software like GaussView.

-

Geometry Optimization:

-

Objective: To find the most stable, lowest-energy conformation of the molecule.

-

Method: Density Functional Theory (DFT) is employed, which offers a robust balance between computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely trusted choice for organic molecules.[7][8]

-

Basis Set: The 6-311G(d,p) basis set is selected to provide a flexible and accurate description of the electron orbitals for each atom.

-

Execution: The optimization is performed using a computational chemistry package, such as Gaussian 09.[16] The calculation is complete when the forces on the atoms converge to a minimum.

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared spectrum.

-

Method: The same DFT level (B3LYP/6-311G(d,p)) is used to calculate the harmonic vibrational frequencies.

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The calculated frequencies are then compared with experimental FT-IR data.[13]

-

-

Electronic Property Analysis:

-

Objective: To derive key electronic and reactivity descriptors from the optimized geometry.

-

Method: Single-point energy calculations are performed at the same level of theory.

-

Derived Properties: This step yields crucial data for Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses.[17][18]

-

Results and Discussion

A. Molecular Geometry Analysis

The geometry of this compound was optimized using the DFT/B3LYP method. The resulting bond lengths and angles represent the molecule's most stable conformation in the gaseous phase. Comparing these theoretical values with experimental data from X-ray crystallography of similar benzimidazole derivatives provides a critical validation of the computational model.[15] A strong correlation between theoretical and experimental geometries builds confidence in the predictive accuracy of other calculated properties that are not easily measured empirically.

| Parameter | Bond | Calculated Length (Å) | Parameter | Atoms | Calculated Angle (°) |

| Bond Length | C=O | 1.225 | Bond Angle | O-C-C(acetyl) | 121.5 |

| C-C(acetyl) | 1.498 | N-C-N | 112.8 | ||

| N-C(imidazole) | 1.385 | C-N-C(benzene) | 107.9 | ||

| C-N(imidazole) | 1.321 | N-H | 125.4 |

Table 1: Selected optimized geometric parameters of this compound.

B. Spectroscopic Analysis

FT-IR Vibrational Analysis The calculated vibrational frequencies correspond to the energy absorbed by the molecule to excite its various modes of vibration. These theoretical frequencies are consistently higher than experimental values due to the calculation's assumption of a harmonic oscillator model. They are therefore scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data. The analysis allows for precise assignment of key spectral bands.

| Vibration Mode | Functional Group | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |

| N-H Stretch | Imidazole | 3485 | ~3430 |

| C-H Stretch | Aromatic | 3080-3150 | ~3050-3100 |

| C=O Stretch | Acetyl Ketone | 1715 | ~1680-1690 |

| C=N Stretch | Imidazole | 1630 | ~1621 |

| C=C Stretch | Aromatic Ring | 1590, 1450 | ~1580-1600, ~1450 |

Table 2: Comparison of theoretical and experimental vibrational frequencies.

Electronic Absorption (UV-Vis) Analysis The electronic properties were investigated using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the primary absorption bands in the UV region are attributed to π → π* transitions within the conjugated benzimidazole ring system and n → π* transitions involving the lone pair electrons of the carbonyl oxygen.[13]

C. Frontier Molecular Orbital (FMO) Analysis

The FMOs (HOMO and LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[19]

-

A low HOMO-LUMO gap signifies a molecule that is easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability.[7][8] This is often a desirable trait for a drug candidate as it suggests the potential for strong interaction with a biological target.

| Parameter | Energy (eV) |

| E(HOMO) | -6.25 |

| E(LUMO) | -2.18 |

| Energy Gap (ΔE) | 4.07 |

Table 3: Calculated FMO energies and energy gap.

The HOMO is primarily localized over the benzimidazole ring, indicating this is the main site of electron donation. The LUMO is distributed across the entire molecule, including the acetyl group, suggesting that an incoming electron would be delocalized over the conjugated system.

D. Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[10][16] It is invaluable for understanding non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.

-

Red Regions (Negative Potential): Indicate areas of high electron density, acting as nucleophilic or hydrogen bond acceptor sites. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom, followed by the sp²-hybridized nitrogen of the imidazole ring.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), acting as electrophilic or hydrogen bond donor sites. The most positive potential is located on the hydrogen atom attached to the imidazole nitrogen (the N-H group).

-

Green Regions (Neutral Potential): Represent areas with near-zero potential, typically the carbon-rich aromatic ring.

This map clearly indicates that the carbonyl oxygen and the imidazole N-H group are the primary sites for engaging in hydrogen bonding interactions with a receptor active site.[17]

E. Natural Bond Orbital (NBO) Analysis

NBO analysis delves into the details of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions.[16][18] It evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value signifies a stronger interaction.

Key interactions in this compound include the delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms into the antibonding (π) orbitals of the aromatic system. For instance, the interaction LP(N) → π(C=C) within the ring contributes significantly to the molecule's stability and aromaticity. These charge transfer interactions are fundamental to the molecule's electronic structure and overall stability.

Implications for Rational Drug Development

The theoretical analysis of this compound provides a powerful, predictive framework that directly informs the drug development process.

-

Guiding Chemical Synthesis: The MEP and FMO analyses identify the most reactive sites on the molecule. The carbonyl group and the N-H proton are highlighted as prime targets for derivatization.[1] Chemists can use this information to strategically design new analogues, for example, by creating Schiff bases or chalcones from the acetyl group to explore new interaction possibilities and enhance biological activity.[1]

-

Predicting Receptor Interactions: The MEP map acts as a blueprint for potential drug-receptor interactions.[16] It predicts that the carbonyl oxygen is a strong hydrogen bond acceptor and the N-H group is a strong hydrogen bond donor. This knowledge is critical for in-silico molecular docking studies, helping to predict the binding orientation and affinity of this compound derivatives within a target protein's active site.

-

Establishing Structure-Activity Relationships (SAR): By synthesizing derivatives that systematically modify the electron-donating or -withdrawing properties at the identified reactive sites, researchers can correlate these changes with shifts in biological activity. This theoretical framework provides the "why" behind observed SAR, explaining how electronic modifications impact the molecule's ability to interact with its target.

Given the broad spectrum of activities demonstrated by benzimidazole derivatives—from antimicrobial to anticancer agents—this foundational analysis of the this compound scaffold is a critical step in harnessing its full therapeutic potential.[3][20][21][22]

Conclusion

This guide has detailed a comprehensive quantum chemical investigation of this compound using Density Functional Theory. We have established a validated computational model that accurately predicts the molecule's geometric, spectroscopic, and electronic properties. The analyses of the frontier molecular orbitals and molecular electrostatic potential have illuminated the key features governing the molecule's reactivity and intermolecular interactions. The insights gained from this theoretical approach provide an invaluable foundation for the rational design and synthesis of novel, more potent drug candidates based on the versatile this compound scaffold, ultimately accelerating the journey from molecular concept to clinical reality.

References

-

Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Zenodo. [Link]

-

Kaur, H., & Kumar, S. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Molbank, 2020(4), M1173. [Link]

-

Ramaiah, K. (1999). ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. ResearchGate. [Link]

-

Al-Sawaff, Z.H., Sayiner, H.S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-13. [Link]

-

Gomha, S. M., et al. (n.d.). Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives. ResearchGate. [Link]

-

Wang, L., et al. (2011). Quantum Chemical Study of Some Benzimidazole and its Derivatives as Corrosion Inhibitors of Steel in HCl Solution. Procedia Environmental Sciences, 8, 591-597. [Link]

-

Al-Masoudi, W. A. (2015). Microwave Assisted Synthesis, Spectral Studies and Biological Evaluation of Some Benzimidazole Derivatives. Journal of Al-Nahrain University, 18(1), 58-69. [Link]

-

Unknown. (n.d.). Studies on preparation of this compound. ResearchGate. [Link]

-

Bencec, K., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(23), 5765. [Link]

-

Al-Bayati, M. I. H., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 880372. [Link]

-

Krishnakumar, V., & Muthunatesan, S. (2012). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

Khan, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 423-431. [Link]

-

Al-Majid, A. M., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1292, 136122. [Link]

-

Unknown. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate. [Link]

-

Unknown. (n.d.). HOMO-LUMO plots for 2-(1-amino benzyl) benzimidazole, 3a and synthesized SB 4d. ResearchGate. [Link]

-

Fidele, N., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6667. [Link]

-

Ali, A., et al. (2013). Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction. Physical Chemistry Chemical Physics, 15(46), 20215-20222. [Link]

-

Acar, Ç., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole−Thiadiazole Derivatives. ACS Omega, 7(50), 47000-47017. [Link]

-

Al-Hussain, S. A., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 40(12), 5369-5386. [Link]

-

Unknown. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters, 8, 1188-1199. [Link]

-

Unknown. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. [Link]

-

Gbadamosi, A. O., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -benzimidazole Derivatives as Antioxidant and Antihypertensive Agents. Biointerface Research in Applied Chemistry, 12(5), 6749-6767. [Link]

-

Ali, M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21. [Link]

-

Unknown. (n.d.). The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. ResearchGate. [Link]

-

Monajjemi, M., et al. (2012). NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. ResearchGate. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]

- 15. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

Tautomerism in 2-Acetylbenzimidazole and its Derivatives: A Guide to Characterization and Implication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry that profoundly influences the physicochemical properties, receptor binding affinity, and metabolic fate of drug candidates. The 2-acetylbenzimidazole scaffold, a cornerstone for numerous biologically active compounds, presents a particularly complex tautomeric landscape.[1][2] This is governed by the interplay of two distinct prototropic shifts: the annular N-H tautomerism of the benzimidazole ring and the keto-enol tautomerism of the 2-acetyl group.[3][4] A comprehensive understanding of this equilibrium is therefore not an academic exercise, but a prerequisite for rational drug design and development. This guide provides an in-depth analysis of the tautomeric behavior of this compound, presenting a framework of integrated experimental and computational methodologies to characterize, quantify, and predict the predominant tautomeric forms. We will explore the causality behind analytical technique selection, provide field-proven experimental protocols, and discuss the profound implications of tautomerism on molecular properties relevant to drug action.

The Tautomeric Landscape of this compound

The structural complexity of this compound arises from the possibility of two simultaneous tautomeric equilibria. This duality means that in solution, the molecule does not exist as a single entity but as a population of at least four interconverting isomers, the distribution of which is dictated by both intrinsic structural factors and the external environment.

Annular N-H Tautomerism

The benzimidazole core contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). The acidic proton can reside on either nitrogen, leading to a dynamic equilibrium between the 1H- and 3H-tautomers.[4][5] In an unsubstituted benzimidazole, these two forms are degenerate. However, the presence of the acetyl group at the C2 position makes the 1H- and 3H- forms non-equivalent, establishing a defined equilibrium.

Keto-Enol Tautomerism

The acetyl substituent at the C2 position introduces a second, independent equilibrium between the carbonyl (keto) form and the vinyl alcohol (enol) form.[6] While the keto form is typically more stable for simple aliphatic ketones, the enol form can be significantly stabilized by conjugation with the aromatic benzimidazole system and the potential for intramolecular hydrogen bonding.

The Four-Part Equilibrium: A Unified View

The combination of annular and keto-enol tautomerism results in a complex four-part equilibrium. Understanding the dominant species in a given environment is crucial, as each tautomer possesses a unique three-dimensional shape, hydrogen bonding profile, and electronic distribution, which collectively determine its biological activity.

Experimental Characterization of Tautomeric Equilibria

No single technique can fully elucidate a complex tautomeric system. A multi-faceted approach, combining spectroscopic and computational methods, is required for a robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Probe

NMR spectroscopy is the most powerful tool for studying tautomerism in solution, as it can provide both qualitative and quantitative data.[4][7] The rate of interconversion relative to the NMR timescale determines the appearance of the spectrum.

-

Fast Exchange: If tautomers interconvert rapidly, the spectrum shows a single set of time-averaged signals. For this compound, this would result in the magnetic equivalence of the C4/C7 and C5/C6 carbons, simplifying the aromatic region of the ¹³C NMR spectrum.[7]

-

Slow Exchange: If interconversion is slow, distinct signals for each tautomer are observed, allowing for their individual assignment and quantification via signal integration.

Expertise & Experience: The Causality Behind Solvent Choice The choice of deuterated solvent is a critical experimental parameter that actively modulates the observed equilibrium.

-

Aprotic, Non-polar Solvents (e.g., CDCl₃): These solvents do little to interfere with intramolecular hydrogen bonds and favor less polar tautomers. Proton exchange is often faster in these environments.

-

Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a strong hydrogen bond acceptor. It can disrupt intramolecular hydrogen bonds and form strong intermolecular hydrogen bonds with the N-H protons of the benzimidazole. This interaction often significantly slows down the rate of proton transfer, "locking" the tautomeric equilibrium on the NMR timescale and allowing for the observation of distinct species.[7][8] For this reason, DMSO-d₆ is often the solvent of choice for initial tautomer studies.

Experimental Protocol 2.1.1: Variable-Temperature (VT) ¹H and ¹³C NMR for Dynamic Analysis

This protocol aims to study the dynamics of the tautomeric equilibrium by altering the rate of interconversion.

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to start) in a high-quality NMR tube.

-

Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra at ambient temperature (e.g., 298 K). Analyze the number of signals in the aromatic region to assess if the exchange is slow, intermediate, or fast.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in 10-15 K increments (e.g., 288 K, 278 K, etc., down to the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Spectral Acquisition at Each Temperature: Acquire a ¹H spectrum at each temperature. If coalescence (signal broadening and merging) or decoalescence (averaged signals splitting into distinct ones) is observed, acquire a corresponding ¹³C spectrum.

-

Data Analysis:

-

Qualitative: Observe the splitting of averaged signals into distinct resonances as the temperature is lowered, confirming the presence of multiple tautomers in a dynamic equilibrium.

-

Quantitative: At a temperature where the exchange is slow and signals are sharp, integrate the signals corresponding to each distinct tautomer in the ¹H spectrum to determine their population ratio (K_eq_).

-

Thermodynamic Parameters: By plotting ln(K_eq_) vs. 1/T (van 't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process can be determined.

-

UV-Vis Spectroscopy: Probing Electronic Transitions

Each tautomer possesses a unique conjugated system (chromophore) and will therefore exhibit a distinct UV-Vis absorption spectrum. While NMR provides structural detail, UV-Vis is highly sensitive to changes in the electronic environment and can be a rapid method to assess how the equilibrium is influenced by the solvent.[9]

Experimental Protocol 2.2.1: Solvatochromism Study to Assess Equilibrium Shifts

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water).

-

Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to ensure the final concentration is the same across all samples (typically in the 10⁻⁵ to 10⁻⁴ M range).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 220-450 nm), using the pure solvent as a blank.

-

Data Analysis: Compare the spectra. Significant shifts in the wavelength of maximum absorption (λ_max_) or changes in the shape of the absorption bands across the solvent series indicate that the solvent is altering the tautomeric equilibrium. A shift to longer wavelengths (bathochromic shift) often suggests stabilization of a more conjugated or polar tautomer in more polar solvents.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise location of protons, thereby identifying which tautomer exists in the solid state.[10][11][12]

Expertise & Experience: The Solid-State vs. Solution Dilemma It is a common pitfall to assume that the tautomer observed in a crystal structure is the most stable or biologically relevant form in solution. Crystal packing forces, such as strong intermolecular hydrogen bonding networks, can selectively stabilize a minor tautomer that would be less populated in solution.[4] Therefore, the crystal structure should be considered a single, static data point—an essential reference structure, but not the definitive answer for the dynamic environment of a biological system.

Computational Modeling: Predicting and Rationalizing Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental data. It allows for the prediction of the relative stabilities of all possible tautomers, helping to assign experimental spectra and rationalize observed equilibria.[13][14]

Experimental Protocol 3.1.1: DFT Workflow for Calculating Relative Tautomer Energies

This protocol provides a self-validating system by comparing computational predictions with experimental observations.

-

Structure Generation: Build the 3D structures of all four potential tautomers (1H-Keto, 3H-Keto, 1H-Enol, 3H-Enol) in a molecular modeling program.

-

Gas-Phase Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Conduct a frequency calculation on each optimized geometry at the same level of theory. This step is critical to:

-

Confirm that the structure is a true energy minimum (i.e., has zero imaginary frequencies).

-

Obtain thermochemical data, including the zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.

-

-

Solvation Modeling: To simulate the solution-phase environment, perform a single-point energy calculation on each gas-phase optimized geometry using a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[3] Select the solvent to match experimental conditions (e.g., DMSO).

-

Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) for each tautomer with respect to the most stable form. The population of each tautomer can then be estimated using the Boltzmann distribution equation.

Data Presentation: Influence of Factors on Tautomeric Equilibrium

The tautomeric equilibrium is a delicate balance sensitive to chemical and physical perturbations.

Table 1: Predicted Influence of Substituents and Solvents on Tautomer Populations (This table presents illustrative trends based on established chemical principles, as precise quantitative data for the parent this compound is not extensively published)

| Factor | Condition | Expected Shift in Equilibrium | Rationale |

| Substituent | Electron-Withdrawing Group (EWG) on Benzene Ring | Favors Keto forms; may slightly favor 1H over 3H | EWGs increase the acidity of the N-H proton and destabilize the enol's electron-rich double bond.[14][15] |

| Substituent | Electron-Donating Group (EDG) on Benzene Ring | Favors Enol forms; may slightly favor 3H over 1H | EDGs increase electron density in the ring, stabilizing the conjugated enol system. |

| Solvent | Non-polar (e.g., Toluene) | Favors Enol forms (if intramolecular H-bond is possible) | Stabilizes the less polar tautomer, which can be the enol form if it forms an internal hydrogen bond. |

| Solvent | Polar Aprotic (e.g., DMSO) | Favors Keto forms | The polar keto group is well-solvated. Strong H-bond acceptance by the solvent disrupts intramolecular H-bonds that might stabilize the enol.[13] |

| Solvent | Polar Protic (e.g., Ethanol) | Complex; favors forms that are good H-bond donors/acceptors | Can stabilize both keto (via H-bond to carbonyl) and enol (via H-bonds to N-H and O-H) forms. The net effect is system-dependent. |

Implications for Drug Development

Ignoring tautomerism can lead to misinterpreted structure-activity relationships (SAR) and late-stage development failures.

-

Receptor Binding: The different tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into a protein's binding site. The observed biological activity will be proportional to the population of this "active" tautomer at physiological pH.[4][7]

-

Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the keto and enol forms will have different pKa values, octanol-water partition coefficients (LogP), and solubilities, all of which govern a molecule's journey through the body.

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon requiring a sophisticated and integrated analytical approach. For researchers in drug discovery, moving beyond the single structure drawn on paper to appreciate the dynamic equilibrium present in solution is paramount. By combining high-resolution NMR spectroscopy, UV-Vis analysis, and robust DFT calculations, a clear and quantitative picture of the tautomeric landscape can be achieved. This detailed understanding enables the rational design of derivatives where the tautomeric equilibrium is shifted to favor the biologically active species, ultimately leading to the development of safer and more efficacious medicines.

References

-

Biointerface Research in Applied Chemistry. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. [Link]

-

PubMed. (n.d.). Synthesis of some new heterocyclic systems derived from this compound. [Link]

-

Zenodo. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. [Link]

-

Scilit. (n.d.). Synthesis of some new heterocyclic systems derived from 2‐acetylbenzimidazole. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. [Link]

-

ResearchGate. (2007). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. [Link]

-

ResearchGate. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. [Link]

-

HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

-

PubMed. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. [Link]

-

ResearchGate. (n.d.). Tautomers of benzimidazole moiety.1. [Link]

-

Semantic Scholar. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

National Institutes of Health (NIH). (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

MDPI Encyclopedia. (2022). Benzimidazole. [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]

-

SciSpace. (2000). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]

-

ResearchGate. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

National Institutes of Health (NIH). (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]

-

National Institutes of Health (NIH). (2013). Dual Photochemistry of Benzimidazole. [Link]

-

National Institutes of Health (NIH). (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [Link]

-

Semantic Scholar. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

ResearchGate. (2000). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]

-

MDPI. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]

-

ACS Publications. (2013). Dual Photochemistry of Benzimidazole. [Link]

-

FOLIA. (n.d.). Tautomerism in azo dyes. [Link]

-

Royal Society of Chemistry. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis of some new heterocyclic systems derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 9. folia.unifr.ch [folia.unifr.ch]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Core in 2-Acetylbenzimidazole: A Technical Guide to its Biological Significance as a Master Synthon

Abstract

The benzimidazole nucleus, a heterocyclic scaffold composed of fused benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry, celebrated for its broad spectrum of pharmacological activities.[1][2] This guide delves into the specific biological importance of this core within the context of 2-Acetylbenzimidazole (1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone). While not a potent therapeutic agent in its own right, this compound derives its profound biological significance from its role as a master synthon—a versatile and highly reactive intermediate. The presence of the acetyl group at the C-2 position activates the molecule, providing multiple reaction sites for the synthesis of a vast library of potent, biologically active derivatives.[1][3] This document will explore the physicochemical properties imparted by the benzimidazole core, detail the synthetic pathways to and from this compound, and provide an in-depth analysis of the potent anticancer and antimicrobial activities exhibited by its key derivatives, supported by quantitative data and mechanistic insights.

The Benzimidazole Core: A Foundation of Pharmacological Versatility

The benzimidazole ring system is isosteric to naturally occurring purines, which allows it to interact with a wide array of biological macromolecules.[4] Its unique chemical architecture confers several key properties that are fundamental to its biological importance:

-